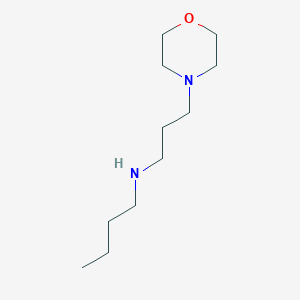
(2,4-二氧代咪唑啉-1-基)乙酸
描述
Molecular Structure Analysis
The molecular structure of “(2,4-Dioxoimidazolidin-1-yl)acetic acid” is represented by the linear formula C5H6N2O4 . The InChI code for this compound is 1S/C5H6N2O4/c8-3-1-7 (2-4 (9)10)5 (11)6-3/h1,8H,2H2, (H,6,11) (H,9,10) .Physical And Chemical Properties Analysis
“(2,4-Dioxoimidazolidin-1-yl)acetic acid” has a molecular weight of 158.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
-
Synthesis of Bioactive Compounds
- Application: “(2,4-Dioxoimidazolidin-1-yl)acetic acid” derivatives are utilized in synthesizing various bioactive compounds.
- Method: Its reaction with different aromatic amines leads to the creation of imidazoles, thiazoles, benzoxazines, and quinazolines integrated with a thiazolidindione nucleus.
- Results: Some of these synthesized compounds demonstrate moderate antibacterial and antifungal activities.
-
Conformational and Tautomeric Studies
- Application: The compound plays a significant role in conformational studies.
- Method: In its form as hydantoin-5-acetic acid, its crystal structure reveals intricate hydrogen-bonding arrangements and conformations.
- Results: These are crucial in understanding its chemical behavior.
-
Antibacterial Applications
- Application: New derivatives of “(2,4-dioxoimidazolidin-1-yl)acetic acid” have been synthesized and tested for antibacterial activity.
- Method: These derivatives were tested against various bacterial strains.
- Results: These derivatives show considerable antibacterial effectiveness, particularly against Gram-positive bacterial strains.
-
Anticonvulsant Activity Studies
- Application: The compound has been a part of anticonvulsant activity studies.
- Method: By synthesizing specific derivatives, researchers have developed substances with potential anticonvulsive action.
- Results: These substances show promising results in both in vivo and in silico studies.
-
Molecular Structure and Reactivity Analysis
- Application: Studies involving “(2,4-Dioxoimidazolidin-1-yl)acetic acid” help in understanding its molecular structure, tautomeric stability, and protonation effects.
- Method: Such analyses are vital for predicting the reactive sites of the compound and its potential applications in different chemical reactions.
- Results: These analyses provide insights into the reactivity and potential applications of the compound.
-
Crystal Structure and Interaction Studies
- Application: The crystal structure analysis of derivatives provides insights into the molecular interactions and stability of these compounds.
- Method: Crystal structure analysis of derivatives such as 5-[Acetamido (phenyl)methyl]-5-methylimidazolidine-2,4-dione.
- Results: The analysis provides insights into the molecular interactions and stability of these compounds.
-
Proteomics Research
- Application: This compound is a specialty product used in proteomics research .
- Method: Its specific use in proteomics research can vary widely, but it often involves the study of protein structure and function .
- Results: The outcomes of such research can lead to a better understanding of biological processes and the development of new therapeutic strategies .
-
Chemical Manufacturing
- Application: “(2,4-Dioxoimidazolidin-1-yl)acetic acid” is used in the manufacturing of other chemicals .
- Method: Its specific use in chemical manufacturing can vary widely, but it often involves reactions with other compounds to produce new chemical entities .
- Results: The outcomes of such processes can lead to the production of a wide range of chemicals for various industrial applications .
-
Pharmaceutical Manufacturing
- Application: This compound is used in the manufacturing of various pharmaceutical products .
- Method: Its specific use in pharmaceutical manufacturing can vary widely, but it often involves reactions with other compounds to produce new pharmaceutical entities .
- Results: The outcomes of such processes can lead to the production of a wide range of pharmaceuticals for various therapeutic applications .
-
Proteomics Research
- Application: This compound is a specialty product used in proteomics research .
- Method: Its specific use in proteomics research can vary widely, but it often involves the study of protein structure and function .
- Results: The outcomes of such research can lead to a better understanding of biological processes and the development of new therapeutic strategies .
属性
IUPAC Name |
2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXWHYDWUWIFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390227 | |
| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxoimidazolidin-1-yl)acetic acid | |
CAS RN |
94738-31-5 | |
| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)



![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)





![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)
